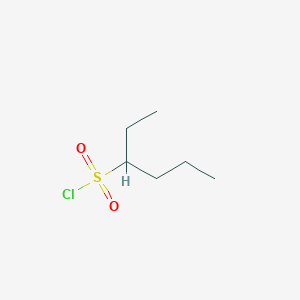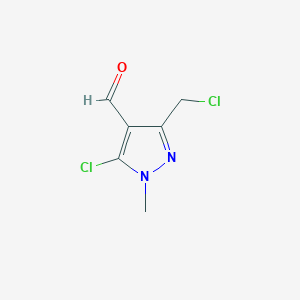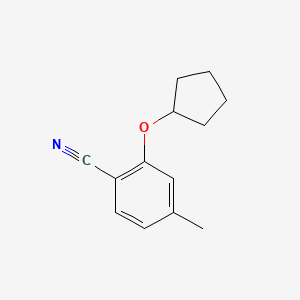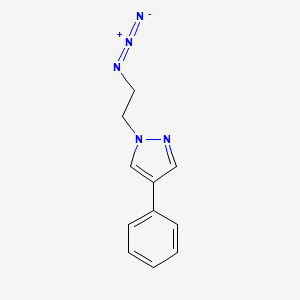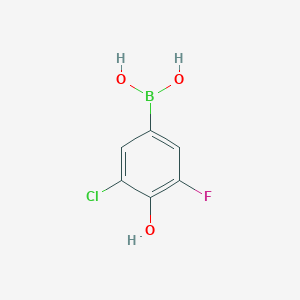
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid
Overview
Description
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and hydroxyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
This compound acts as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura cross-coupling reaction, it participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, leads to the formation of new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and solubility in many organic solvents . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . The compound itself should be stored in a dry, cool place, and it should avoid contact with oxidizing agents . Good ventilation is also necessary to prevent the inhalation of vapors or dust .
Biochemical Analysis
Biochemical Properties
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and catalysis. This compound can interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with their active sites. For example, it has been shown to inhibit serine proteases by binding to the serine residue in the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters. These interactions can modulate protein function and stability, making this compound a valuable tool for studying protein-protein interactions and enzyme regulation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific cellular contextFor instance, by inhibiting specific proteases, this compound can alter the degradation of signaling proteins, leading to changes in cell signaling pathways and cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with the active sites of enzymes, which can result in enzyme inhibition or activation . For example, the binding of this compound to the active site of a serine protease can inhibit the enzyme’s activity by preventing substrate binding and catalysis. Additionally, this compound can interact with proteins containing diol groups, forming boronate esters that can modulate protein function and stability. These interactions can influence various cellular processes, including cell signaling, gene expression, and metabolism. Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive molecules. In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes over time, although the extent of inhibition may decrease with prolonged exposure. In in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, cell signaling pathways, and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. For example, low doses of this compound can inhibit specific proteases without affecting other cellular processes, while higher doses can lead to broad-spectrum enzyme inhibition and adverse effects on cellular health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can modulate the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting specific enzymes involved in glycolysis or the citric acid cycle, this compound can alter the flow of metabolites through these pathways, affecting cellular energy production and overall metabolism. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), influencing their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. For example, this compound can bind to glycoproteins and other proteins containing diol groups, forming boronate esters that can affect its distribution within the cell. Additionally, this compound can be transported to specific cellular compartments or organelles, where it can exert its effects on enzyme activity, cell signaling, and metabolism.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within the cell . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can modulate the activity of metabolic enzymes and affect cellular energy production. The subcellular localization of this compound can also be influenced by its interactions with binding proteins and other biomolecules, which can affect its distribution and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3-chloro-5-fluoro-4-hydroxyphenyl magnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the direct borylation of 3-chloro-5-fluoro-4-hydroxyphenyl halides using a palladium catalyst and a boron reagent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: The parent compound, lacking the chlorine, fluorine, and hydroxyl substituents.
3-Chloro-4-fluorophenylboronic Acid: Similar structure but lacks the hydroxyl group.
4-Hydroxyphenylboronic Acid: Similar structure but lacks the chlorine and fluorine substituents.
Uniqueness: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is unique due to the combination of chlorine, fluorine, and hydroxyl substituents on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research .
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDTXTPLMJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
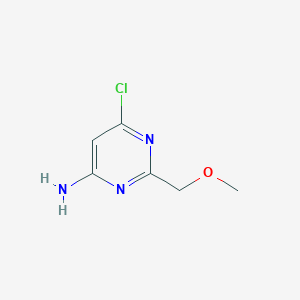
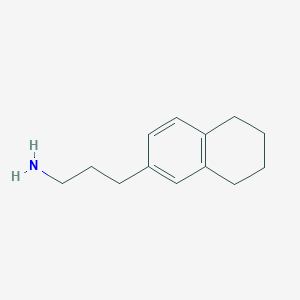
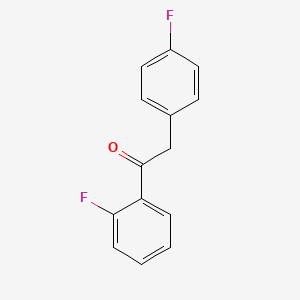
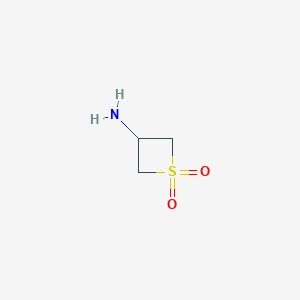
![Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1465821.png)
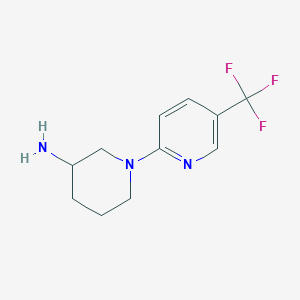
![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)
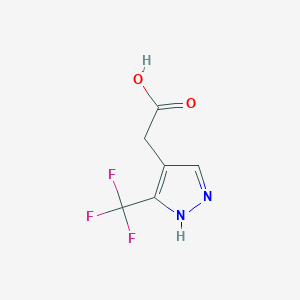
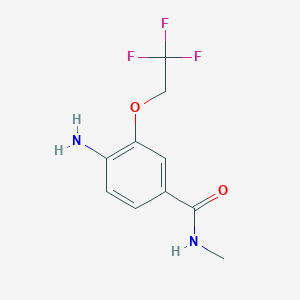
![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
